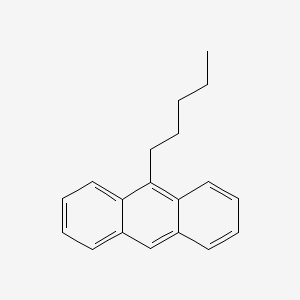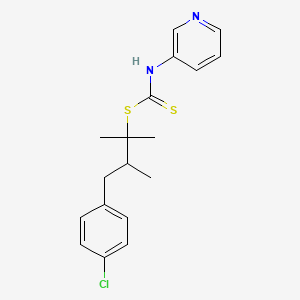![molecular formula C21H15NO2 B14688155 2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene] CAS No. 34166-91-1](/img/structure/B14688155.png)
2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-3-phenylspiro[cyclopropane-1,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a fluorene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-phenylspiro[cyclopropane-1,9’-fluorene] typically involves the Corey–Chaykovsky reaction. This reaction uses fluorene-9-one azine and dimethyloxosulfonium methylide as starting materials. The reaction proceeds with the formation of a spirocyclopropane ring, yielding the desired compound with a yield of approximately 70% .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Corey–Chaykovsky reaction remains a viable route for large-scale synthesis. Optimization of reaction conditions, such as temperature and solvent choice, can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitro-3-phenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can participate in reduction reactions, converting the nitro group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-Nitro-3-phenylspiro[cyclopropane-1,9’-fluorene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-Nitro-3-phenylspiro[cyclopropane-1,9’-fluorene] involves its interaction with molecular targets through its nitro and spirocyclopropane groups. These interactions can lead to enzyme inhibition or modulation of protein functions. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for specific binding and activity .
Vergleich Mit ähnlichen Verbindungen
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Shares a similar spiro structure but lacks the nitro and phenyl groups, resulting in different chemical properties and applications.
Uniqueness: 2-Nitro-3-phenylspiro[cyclopropane-1,9’-fluorene] is unique due to its combination of a nitro group, phenyl ring, and spirocyclopropane structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
34166-91-1 |
|---|---|
Molekularformel |
C21H15NO2 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
2-nitro-3-phenylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C21H15NO2/c23-22(24)20-19(14-8-2-1-3-9-14)21(20)17-12-6-4-10-15(17)16-11-5-7-13-18(16)21/h1-13,19-20H |
InChI-Schlüssel |
LWKKJTAKWDOTEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C23C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


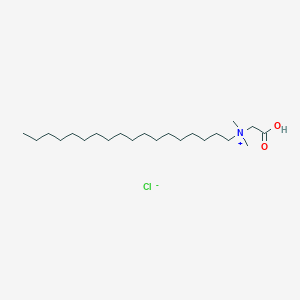
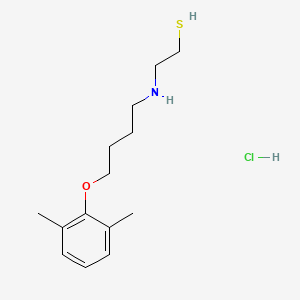
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)
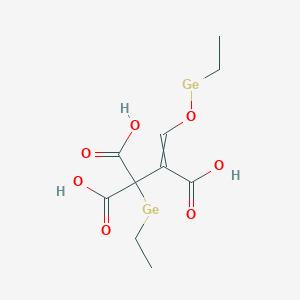
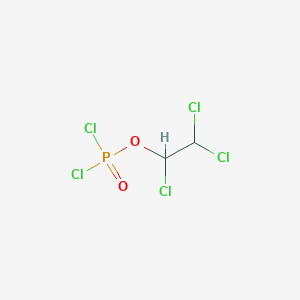
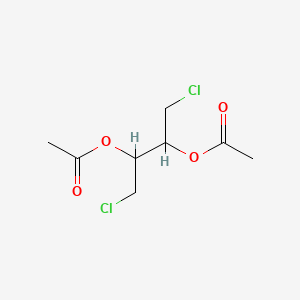
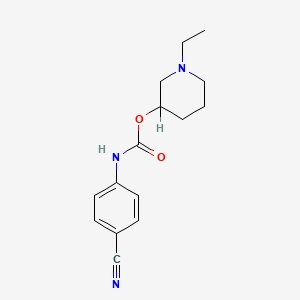
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)

![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)
